1-Dodecane-D25-thiol

Vue d'ensemble

Description

1-Dodecanethiol is an organic compound with the chemical formula HS(CH2)11SH . It is a thiol, meaning it contains a sulfide functional group (-S-) and can be used as an organic source of sulfur with balanced physio-chemical properties . It is a type of organic compound with the chemical formula HS(CH2)11SH .

Molecular Structure Analysis

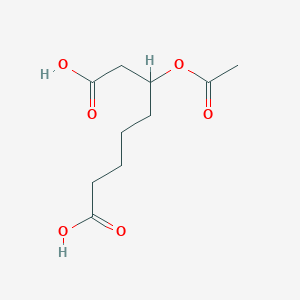

The structure of 1-dodecanethiol features a linear carbon chain with two sulfur atoms attached at the end . This carbon chain is composed of twelve carbons, thus giving the compound its dodecan prefix . The two sulfur atoms that terminate the carbon chain each have a lone pair of electrons, which can participate in hydrogen bonding .Chemical Reactions Analysis

This compound can undergo reactions with other compounds to form covalent bonds, such as thioetherifications with other sulfides or Michael additions with activated olefins .Physical And Chemical Properties Analysis

1-Dodecanethiol is a colorless liquid . It has a low boiling point of approximately 265 degrees Celsius and a density of 0.88 grams per milliliter . Additionally, 1-dodecanethiol exhibits weak antioxidant activity in vivo . It is insoluble in water but soluble in organic solvents such as hexane, toluene, and chloroform .Applications De Recherche Scientifique

Nanomaterial Synthesis

1-Dodecanethiol is utilized in the synthesis of nanomaterials. For instance, it's used as both a sulfur source and surfactant in the preparation of carbon-coated troilite FeS nanosheets, showing promising Li storage properties with high capacities and stable charge/discharge cyclability (Chen Xu et al., 2012). It's also involved in the synthesis of dodecanethiol-derivatized Au/Ag bimetallic nanoparticles, influencing the nanoparticle size and surface properties (Han & Kim, 1998).

Metal Ion Extraction

1-Dodecanethiol has been used for extracting noble metal ions from aqueous solutions to non-polar organic solvents, displaying high efficiency and selectivity (Dong Chen et al., 2015).

Surface Modification and Corrosion Inhibition

In surface science, 1-Dodecanethiol assists in modifying surfaces, like copper, to improve corrosion resistance and create hydrophobic films (F. Fang, 2005). It's also used for forming self-assembled monolayers on copper to protect against corrosion in chloride-containing solutions (Peng Wang et al., 2010).

Analytical Chemistry

In analytical chemistry, it's used in gas chromatography as a stationary phase for separating various compound classes (Gwen M. Gross et al., 2003).

Odorless Alternatives in Synthesis

1-Dodecanethiol serves as an odorless alternative in organic synthesis, replacing foul-smelling compounds in specific reactions (M. Node et al., 2001).

Enhancing Stability of Functional Films

It's used to enhance the stability and corrosion resistance of hydrophobic functional films on surfaces like copper (Shougang Chen et al., 2009).

Safety and Hazards

1-Dodecanethiol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Orientations Futures

1-Dodecanethiol can be applied in self-assembled monolayers (SAMs) for the protection of cobalt surfaces . Its application in environmental pollution control and precious metal recovery can greatly contribute to these fields . It shows promise in extracting noble metal ions from aqueous solutions, providing an alternative method for the extraction of noble metals from various sources .

Propriétés

IUPAC Name |

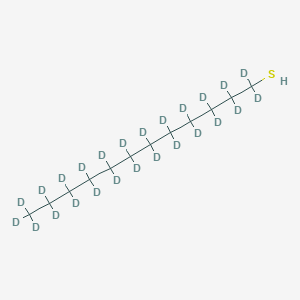

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26S/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHIZMDSQCWRP-VVZIYBSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dodecane-D25-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)